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Compound of Interest

Compound Name: Epiequisetin

Cat. No.: B561903 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available ¹H and ¹³C Nuclear

Magnetic Resonance (NMR) spectroscopic data for Epiequisetin, a known fungal metabolite.

While specific, detailed datasets from primary literature are not publicly available, this

document outlines the expected data presentation, standard experimental protocols for its

acquisition, and a logical workflow for its analysis.

¹H and ¹³C NMR Spectroscopic Data
Precise ¹H and ¹³C NMR data for Epiequisetin, including chemical shifts (δ), coupling

constants (J), and signal multiplicities, are essential for its unambiguous structural confirmation

and for quality control in synthetic and drug development applications. This information is

typically reported in peer-reviewed publications detailing the isolation and structure elucidation

of the natural product. The primary sources for this information are likely the publications by

Singh, S.B. et al. and Wheeler, M.H. et al., who have extensively studied this compound.

However, the full spectroscopic data was not available in the public domain at the time of this

compilation.

For illustrative purposes and to serve as a template for researchers, the anticipated data

structure is presented in the tables below.

Table 1: ¹H NMR Spectroscopic Data for Epiequisetin
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Position δ (ppm) Multiplicity J (Hz) Assignment

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Table 2: ¹³C NMR Spectroscopic Data for Epiequisetin

Position δ (ppm) DEPT Assignment

Data not available Data not available Data not available Data not available

Experimental Protocols
The acquisition of high-quality ¹H and ¹³C NMR data for a natural product like Epiequisetin
involves a standardized set of experimental procedures. The following is a detailed

methodology representative of what would be employed for such an analysis.

Sample Preparation:

A sample of pure Epiequisetin (typically 1-10 mg) is dissolved in a deuterated solvent (e.g.,

CDCl₃, CD₃OD, or DMSO-d₆) to a final volume of approximately 0.5-0.7 mL.

The choice of solvent is critical and is often determined by the solubility of the compound and

the need to avoid overlapping solvent signals with key analyte resonances.

A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to

the solvent to provide a reference point (0 ppm) for the chemical shift scale.

NMR Data Acquisition:

Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer (e.g.,

400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

¹H NMR Spectroscopy:

A standard one-dimensional ¹H NMR spectrum is acquired to determine the chemical

shifts, integrations (relative number of protons), and coupling constants of the proton
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signals.

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a

sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectroscopy:

A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling to obtain singlet

signals for each unique carbon atom.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and

DEPT-135) are performed to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-

spin coupling networks, revealing which protons are adjacent to one another in the

molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): These experiments correlate proton signals with their directly

attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range

correlations between protons and carbons (typically over 2-3 bonds), which is crucial for

assembling the carbon skeleton and connecting different spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): These experiments are used to determine the spatial

proximity of protons, providing information about the stereochemistry and three-

dimensional structure of the molecule.

Logical Workflow for Structure Elucidation
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Data Acquisition

Data Analysis

Structure Determination

1D ¹H NMR

Identify Spin Systems (COSY)

1D ¹³C NMR & DEPT

Assign ¹H and ¹³C Signals (HSQC)

2D NMR (COSY, HSQC, HMBC, NOESY)

Assemble Molecular Fragments (HMBC)

Propose Planar Structure

Determine Stereochemistry (NOESY/ROESY)

Confirm 3D Structure
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b561903?utm_src=pdf-body-img
https://www.benchchem.com/product/b561903#1h-and-13c-nmr-spectroscopic-data-for-epiequisetin
https://www.benchchem.com/product/b561903#1h-and-13c-nmr-spectroscopic-data-for-epiequisetin
https://www.benchchem.com/product/b561903#1h-and-13c-nmr-spectroscopic-data-for-epiequisetin
https://www.benchchem.com/product/b561903#1h-and-13c-nmr-spectroscopic-data-for-epiequisetin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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